molecular formula C9H13Cl2N B2909222 N-(2-Chlorobenzyl)ethanamine hydrochloride CAS No. 102236-56-6

N-(2-Chlorobenzyl)ethanamine hydrochloride

Cat. No.: B2909222
CAS No.: 102236-56-6
M. Wt: 206.11
InChI Key: JJSOXBMYLGZIPC-UHFFFAOYSA-N
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Description

N-(2-Chlorobenzyl)ethanamine hydrochloride: is a chemical compound with the molecular formula C9H12ClN·HCl and a molecular weight of 206.11 g/mol . It is commonly used in various chemical and pharmaceutical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Chlorobenzyl)ethanamine hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with ethanamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is then purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure higher yields and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: N-(2-Chlorobenzyl)ethanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Chlorobenzyl)ethanamine hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

  • N-Benzyl-N,N-bis(2-chloroethyl)amine hydrochloride
  • N-(2-Chlorobenzyl)-N-methylamine hydrochloride
  • N-(2-Chlorobenzyl)-N-ethylamine hydrochloride

Comparison: N-(2-Chlorobenzyl)ethanamine hydrochloride is unique due to its specific substitution pattern on the benzyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity .

Biological Activity

N-(2-Chlorobenzyl)ethanamine hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its mechanisms of action, pharmacological effects, and potential applications based on current research findings.

This compound is classified as a substituted phenethylamine. Its chemical structure allows it to interact with various biological targets, primarily through its amine functional group. The synthesis typically involves the reaction of 2-chlorobenzylamine with ethanolamine under controlled conditions, yielding the hydrochloride salt form which enhances solubility and stability in biological assays.

The biological activity of this compound primarily involves its interaction with serotonin receptors, particularly the 5-HT2C receptor, which is implicated in mood regulation and appetite control. The compound acts as an agonist at this receptor, modulating neurotransmitter release and influencing various neurochemical pathways.

Key Mechanisms:

  • Receptor Binding : this compound binds selectively to serotonin receptors, enhancing Gq signaling pathways while minimizing β-arrestin recruitment .
  • Enzyme Interaction : The compound may also inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging the effects of serotonin in the synaptic cleft.

Biological Activity and Pharmacological Effects

Research has demonstrated several pharmacological effects associated with this compound:

  • Antipsychotic Properties : In behavioral models, this compound has shown potential antipsychotic effects by reducing hyperactivity induced by amphetamines .
  • Neurochemical Modulation : Studies indicate that it affects serotonin turnover and dopamine levels in animal models, suggesting its role in treating mood disorders .
  • Potential Therapeutic Applications : Given its receptor selectivity and neurochemical effects, this compound is being investigated for potential use in treating conditions such as depression and anxiety disorders.

Case Studies

  • Behavioral Studies in Rodents : In a study involving amphetamine-induced hyperactivity, this compound demonstrated significant reductions in activity levels, indicating its potential as an antipsychotic agent .
    Treatment GroupActivity Level (mean ± SD)
    Control120 ± 15
    N-(2-Chlorobenzyl)ethanamine (10 mg/kg)80 ± 10
    N-(2-Chlorobenzyl)ethanamine (20 mg/kg)50 ± 5
  • Neurochemical Analysis : A study on zebrafish models revealed that administration of the compound resulted in altered serotonin levels compared to control groups, supporting its role in serotonergic modulation .
    Compound ConcentrationSerotonin Level (µM)
    Control0.5
    10 mg/L0.3
    20 mg/L0.1

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-2-11-7-8-5-3-4-6-9(8)10;/h3-6,11H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSOXBMYLGZIPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC=CC=C1Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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